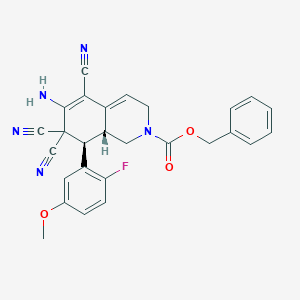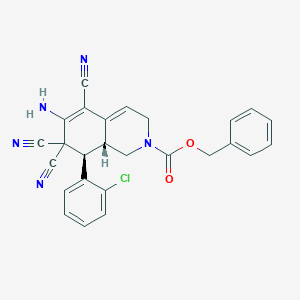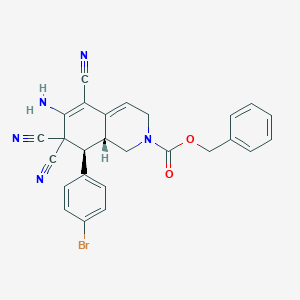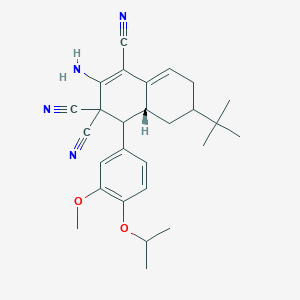![molecular formula C20H23N3OS B459558 4-amino-4'-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile CAS No. 371212-43-0](/img/structure/B459558.png)
4-amino-4'-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of functional groups such as amino, ethyl, and methyl groups. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and consistent production.
化学反応の分析
Types of Reactions
4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s pharmacological potential is explored for the development of new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile stands out due to its unique spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
371212-43-0 |
|---|---|
分子式 |
C20H23N3OS |
分子量 |
353.5g/mol |
IUPAC名 |
4-amino-4'-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile |
InChI |
InChI=1S/C20H23N3OS/c1-4-13-5-7-20(8-6-13)14(10-21)18(22)24-16-15-11(2)9-12(3)23-19(15)25-17(16)20/h9,13H,4-8,22H2,1-3H3 |
InChIキー |
GDYBMVMUTDZLPQ-UHFFFAOYSA-N |
SMILES |
CCC1CCC2(CC1)C(=C(OC3=C2SC4=C3C(=CC(=N4)C)C)N)C#N |
正規SMILES |
CCC1CCC2(CC1)C(=C(OC3=C2SC4=C3C(=CC(=N4)C)C)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Cyanoethyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B459475.png)
![Methyl 4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate](/img/structure/B459476.png)
![6-Amino-4-(2,6-difluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459479.png)
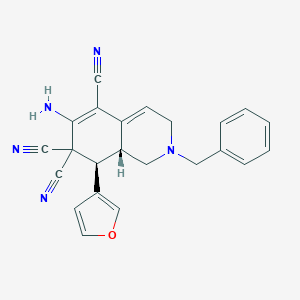
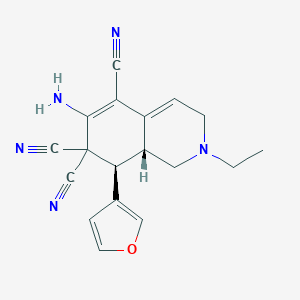
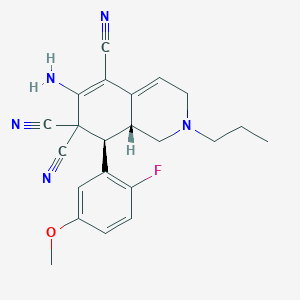
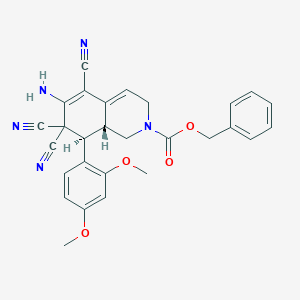
![Methyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B459490.png)
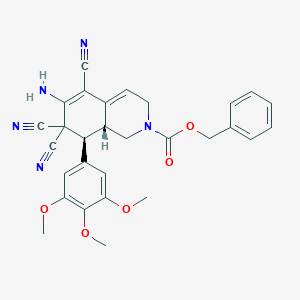
![Methyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459492.png)
